L-homopropargylglycine

Description

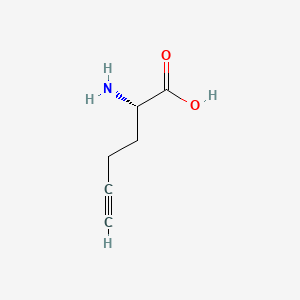

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-aminohex-5-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGJGNWMYSYORS-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Researcher's Guide to L-Homopropargylglycine (HPG): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

L-homopropargylglycine (HPG) has emerged as an indispensable tool in modern biological research, offering a powerful and versatile method for the metabolic labeling and subsequent analysis of newly synthesized proteins. As a non-canonical amino acid analog of methionine, HPG is readily incorporated into nascent polypeptide chains by the cell's own translational machinery.[1][2] Its key feature, a terminal alkyne group, provides a bio-orthogonal chemical handle for the covalent attachment of reporter molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1][3] This enables the visualization, isolation, and identification of proteins synthesized within a specific timeframe, providing a dynamic snapshot of the cellular proteome.[1][4]

This technical guide provides an in-depth overview of the core principles, applications, and experimental protocols associated with the use of this compound in research.

Core Principle: Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT)

The use of HPG is a cornerstone of the Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) methodology.[1][3] This technique allows for the selective analysis of newly synthesized proteins in response to various physiological or pathological conditions.[4] The workflow is straightforward and can be adapted to a wide range of experimental systems, from cell cultures to whole organisms.[1][5]

The two-step process involves:

-

Metabolic Labeling: Cells or organisms are incubated with HPG, which is incorporated into newly synthesized proteins in place of methionine.[2][6]

-

Click Chemistry Reaction: The alkyne-containing proteins are then chemoselectively ligated to an azide-functionalized reporter tag, such as a fluorophore for imaging or biotin (B1667282) for affinity purification and subsequent proteomic analysis.[6][7]

This non-radioactive approach offers a significant advantage over traditional methods like 35S-methionine labeling, which are limited to autoradiographic detection.[4]

Key Research Applications

The versatility of HPG-based metabolic labeling has led to its adoption across numerous research fields:

-

Global Protein Synthesis Monitoring: HPG allows for the analysis of global protein synthesis dynamics in response to various stimuli, stressors, or drug treatments.[4][6] This is crucial for understanding cellular homeostasis and disease pathogenesis.

-

Mitochondrial Translation Analysis: Specific protocols have been developed to use HPG for the metabolic labeling of mitochondrial translation, providing insights into the synthesis of proteins encoded by the mitochondrial genome.[8][9]

-

Proteomics and Target Identification: HPG-labeled proteins can be enriched using biotin-azide tags and subsequently identified and quantified by mass spectrometry. This enables the characterization of newly synthesized proteomes under different conditions.[3]

-

In Situ Visualization of Protein Synthesis: Coupled with fluorescent azide (B81097) reporters, HPG facilitates the imaging of newly synthesized proteins within fixed cells and tissues, a technique known as fluorescent non-canonical amino acid tagging (FUNCAT).[3][5] This allows for the spatiotemporal analysis of protein synthesis.

-

Studies in Various Organisms: HPG has been successfully used to study protein synthesis in a wide range of organisms, including mammalian cells,[1] bacteria,[10] plants like Arabidopsis thaliana,[11][12] and even in the fruit fly Drosophila melanogaster.[3]

-

PROTAC Development: The alkyne handle of HPG can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[13]

Quantitative Data Summary

The efficiency of HPG labeling and the subsequent click reaction are dependent on several factors, including the concentration of reagents, incubation times, and the specific cell type or organism. The following tables summarize empirically determined parameters from the literature.

| Parameter | Condition | System | Reported Outcome/Yield | Notes | Source |

| HPG Concentration | 50 µM | Cultured Cells | Optimal for many cell types | Investigators are encouraged to optimize for their specific system. | [14] |

| 20 nM - 2 µM | Marine Bacteria | Concentration-dependent increase in labeling | Higher concentrations and longer incubations increase signal. | [15] | |

| Labeling Time | 1 - 4 hours | Mammalian Cells | Sufficient for detection | Optimal time depends on the synthesis rate of the protein of interest. | [1] |

| 30 minutes | Candida albicans | Effective for labeling | Can be adjusted based on the pharmacological properties of co-administered drugs. | [16] | |

| Click Reaction Time | 30 - 60 minutes | In Lysate | Labeling is typically complete. | At room temperature. | [1] |

| Click Reaction pH | 4 - 11 | In Vitro | Reaction is remarkably insensitive to pH. | [1] | |

| Incorporation Efficiency | 70-80% | E. coli | High incorporation rates achieved. | [17] | |

| Lower than AHA | HEK293T cells | L-azidohomoalanine (AHA) is more efficiently incorporated. | HPG is still a valuable tool and can be used orthogonally with AHA. | [18] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with HPG

This protocol is adapted for adherent mammalian cells in a 6-well plate format.[1]

Materials:

-

Complete cell culture medium (e.g., DMEM)

-

Methionine-free DMEM[19]

-

This compound (HPG) stock solution (e.g., 50 mM in sterile water or PBS, pH 7.4)[1]

-

Phosphate-Buffered Saline (PBS)

-

Cell scraper and lysis buffer (for biochemical analysis) or fixative (for imaging)

Procedure:

-

Cell Seeding: Plate cells in a 6-well plate and grow until they reach 80-90% confluency.[1]

-

Methionine Depletion (Recommended):

-

HPG Labeling:

-

Prepare the HPG labeling medium by diluting the HPG stock solution into pre-warmed methionine-free DMEM to a final concentration of 50 µM (or an optimized concentration for your cell type).[14]

-

Aspirate the depletion medium and add 1 mL of the HPG labeling medium to each well.

-

Incubate the cells for 1-4 hours in a CO₂ incubator. The optimal time depends on the synthesis rate of the protein of interest.[1]

-

-

Cell Harvesting:

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescent Labeling of HPG-Proteins in Cell Lysate

This protocol describes the labeling of HPG-containing proteins in a cell lysate with an azide-functionalized fluorophore.[1]

Materials:

-

HPG-labeled cell lysate (1-5 mg/mL in a non-reducing lysis buffer)

-

Azide-fluorophore stock solution (e.g., 10 mM in DMSO)

-

Copper (II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[1]

-

THPTA ligand stock solution (e.g., 100 mM in water)[1]

-

Sodium Ascorbate stock solution (e.g., 300 mM in water, prepare fresh )[1]

-

PBS

Procedure:

-

Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the reaction cocktail. For a 200 µL final reaction volume, add the components in the following order. Note: Prepare enough for all samples plus a small excess.

-

50 µL Protein Lysate (1-5 mg/mL)

-

90 µL PBS

-

10 µL of 100 mM THPTA solution

-

10 µL of 20 mM CuSO₄ solution

-

Vortex briefly to mix the copper and ligand.[1]

-

10 µL of 10 mM Azide-fluorophore solution

-

30 µL of 300 mM Sodium Ascorbate solution (freshly prepared)

-

-

Incubation:

-

Incubate the reaction at room temperature for 30-60 minutes, protected from light.[1]

-

-

Sample Preparation for Analysis:

-

The fluorescently labeled protein lysate is now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning.

-

Visualizations of Key Processes

The following diagrams illustrate the core concepts and workflows described in this guide.

Caption: General workflow for nascent protein labeling using HPG and click chemistry.

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Conclusion

This compound, in conjunction with click chemistry, provides a robust and adaptable platform for the study of protein synthesis. Its ability to act as a bio-orthogonal handle allows for the specific and efficient labeling of nascent proteins in a variety of biological contexts. This technical guide serves as a comprehensive resource for researchers looking to leverage the power of HPG in their experimental designs, from monitoring global proteomic shifts to visualizing protein synthesis with subcellular resolution. The detailed protocols and quantitative data provided herein offer a solid foundation for the successful implementation of this transformative technology.

References

- 1. benchchem.com [benchchem.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]

- 5. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]

- 7. Item - Biochemical analysis of newly synthesised proteins using HPG and click chemistry. - figshare - Figshare [figshare.com]

- 8. researchgate.net [researchgate.net]

- 9. L-HPG Metabolic labeling of mitochondrial translation in cultured cell lines [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. vectorlabs.com [vectorlabs.com]

- 15. Frontiers | Broad distribution and high proportion of protein synthesis active marine bacteria revealed by click chemistry at the single cell level [frontiersin.org]

- 16. Protocol to evaluate translation inhibition in Candida species using fluorescence microscopy and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biocompare.com [biocompare.com]

- 19. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

L-Homopropargylglycine (HPG): A Technical Guide to its Incorporation into Proteins for Nascent Proteome Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-homopropargylglycine (HPG) is a non-canonical amino acid analog of methionine that has emerged as a powerful tool for the metabolic labeling and subsequent analysis of newly synthesized proteins.[1][2] Its utility lies in the presence of a terminal alkyne group, which serves as a bio-orthogonal handle for chemical ligation.[3] This allows for the selective attachment of reporter molecules, such as fluorophores or biotin, enabling the visualization, isolation, and identification of the nascent proteome.[1][4] This technical guide provides an in-depth overview of the mechanism of HPG incorporation, detailed experimental protocols, and quantitative data to facilitate its application in research and drug development.

The Core Mechanism: Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT)

The fundamental principle behind the use of HPG is a two-step process known as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT).[3][5]

-

Metabolic Incorporation: HPG is a cell-permeable molecule that is recognized by the cellular translational machinery as an analog of methionine.[1][6] When introduced to cells, it is charged by methionyl-tRNA synthetase and subsequently incorporated into newly synthesized proteins in place of methionine during translation.[7][8] This process effectively "tags" the nascent proteome with an alkyne functional group.

-

Bio-orthogonal Ligation (Click Chemistry): The alkyne handle on the incorporated HPG is chemically inert within the complex cellular environment.[3][9] However, it can be specifically and efficiently reacted with an azide-containing reporter molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" reaction.[4][10][11] This reaction forms a stable triazole linkage, covalently attaching the reporter to the HPG-labeled proteins.[4]

This two-step strategy provides a robust and versatile method for studying protein synthesis dynamics in response to various stimuli or perturbations.[3]

Visualization of the HPG Incorporation Workflow

The overall workflow for metabolic labeling with HPG and subsequent detection is a straightforward process.

Caption: General workflow for nascent protein labeling using HPG and click chemistry.

Quantitative Data for Experimental Design

The efficiency of HPG labeling and the subsequent click reaction are dependent on the concentrations of the reagents used. The following tables provide empirically determined concentrations from the literature for optimal performance.

Table 1: Reagent Concentrations for HPG Metabolic Labeling

| Parameter | Recommended Concentration | Incubation Time | Notes |

| HPG Final Concentration | 25-50 µM | 1-4 hours | Optimal time depends on the protein synthesis rate of the specific cell type and experimental goals.[3] |

| Methionine Depletion | N/A | 30-60 minutes | Optional but highly recommended to enhance HPG incorporation.[3] |

Table 2: Reagent Concentrations for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysate

| Reagent | Stock Concentration | Final Concentration |

| HPG-labeled Cell Lysate | 1-5 mg/mL | N/A |

| Azide-Fluorophore | 10 mM in DMSO | 100 µM |

| Copper (II) Sulfate (B86663) (CuSO₄) | 20 mM in water | 1 mM |

| THPTA Ligand | 100 mM in water | 5 mM |

| Sodium Ascorbate | 300 mM in water | 15 mM |

Note: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is a copper-chelating ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.[3]

Detailed Experimental Protocols

The following protocols are adapted for adherent mammalian cells in a 6-well plate format.

Protocol 1: Metabolic Labeling of Mammalian Cells with HPG

Materials:

-

Complete cell culture medium (e.g., DMEM)

-

Methionine-free DMEM

-

This compound (HPG) stock solution (e.g., 50 mM in sterile water or PBS, pH 7.4)

-

Phosphate-Buffered Saline (PBS)

-

Cell scraper and lysis buffer (for lysate analysis) or fixative (for imaging)

Procedure:

-

Cell Seeding: Plate cells in a 6-well plate and grow until they reach 80-90% confluency.[3]

-

Methionine Depletion (Recommended):

-

HPG Labeling:

-

Prepare the labeling medium by adding HPG stock solution to pre-warmed methionine-free medium to a final concentration of 25-50 µM.[3][13]

-

Aspirate the depletion medium and add 1 mL of the HPG labeling medium to each well.

-

Incubate the cells for 1-4 hours in a CO₂ incubator. The optimal incubation time is dependent on the rate of protein synthesis in the cells of interest.[3]

-

-

Cell Harvesting:

-

Aspirate the labeling medium.

-

Wash the cells twice with 1 mL of cold PBS.[3]

-

Proceed immediately to cell lysis for biochemical analysis or fixation for imaging applications.

-

Protocol 2: CuAAC Reaction for Fluorescent Labeling of HPG-Proteins in Cell Lysate

Materials:

-

HPG-labeled cell lysate (1-5 mg/mL in a non-reducing lysis buffer)

-

Azide-fluorophore stock solution (e.g., 10 mM in DMSO)

-

Copper (II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

THPTA ligand stock solution (e.g., 100 mM in water)

-

Sodium Ascorbate stock solution (e.g., 300 mM in water, prepare fresh )[3]

-

PBS

Procedure:

-

Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the reaction cocktail. For a 200 µL final reaction volume, add the components in the following order. Note: Prepare enough for all samples plus a small excess.

-

50 µL Protein Lysate (1-5 mg/mL)

-

90 µL PBS

-

10 µL of 100 mM THPTA solution

-

10 µL of 20 mM CuSO₄ solution

-

Vortex briefly to mix the copper and ligand.

-

10 µL of Azide-fluorophore stock solution

-

30 µL of 300 mM Sodium Ascorbate solution (freshly prepared)

-

-

Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

Analysis: The fluorescently labeled proteins are now ready for analysis by SDS-PAGE, Western blot, or other downstream applications.

The Chemistry of Detection: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The detection of HPG-labeled proteins relies on the highly specific and efficient CuAAC reaction.

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

In this reaction, the copper(I) catalyst, generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, facilitates the cycloaddition between the terminal alkyne of HPG and the azide (B81097) of the reporter molecule. This forms a stable triazole ring, covalently linking the reporter to the newly synthesized protein.[4]

Comparison with L-Azidohomoalanine (AHA)

L-Azidohomoalanine (AHA) is another commonly used methionine analog for metabolic labeling. While both HPG and AHA are effective, there are some reported differences in their incorporation efficiency and potential cellular effects. Some studies suggest that AHA may be incorporated more efficiently than HPG in certain systems.[14] However, other research indicates that HPG may be less disruptive to cellular metabolism and exhibit lower toxicity.[15] The choice between HPG and AHA may depend on the specific cell type and experimental context.

Conclusion

This compound provides a robust and versatile method for the bio-orthogonal labeling of nascent proteins. Its efficient incorporation into newly synthesized polypeptides and the subsequent highly specific click chemistry-based detection offer a powerful platform for researchers in basic science and drug development. This guide provides the foundational knowledge and detailed protocols necessary for the successful implementation of HPG-based metabolic labeling to investigate the dynamic nature of the proteome.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biocompare.com [biocompare.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to L-Homopropargylglycine: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-homopropargylglycine (L-HPG) has emerged as an indispensable tool in chemical biology and drug development. This non-canonical amino acid, a methionine analog, allows for the bioorthogonal labeling of newly synthesized proteins. Its terminal alkyne group facilitates a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction, enabling the visualization and identification of nascent proteomes. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of L-HPG, with a focus on detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.

Discovery and Significance

This compound is a synthetic amino acid that is not naturally incorporated into proteins.[1] Its significance lies in its utility as a chemical reporter for protein synthesis. As an analog of methionine, L-HPG is recognized by the cellular translational machinery and incorporated into newly synthesized proteins in place of methionine.[2][3][4] The key feature of L-HPG is its terminal alkyne group, a bioorthogonal chemical handle that is inert in the complex cellular environment but can be specifically and efficiently reacted with an azide-tagged reporter molecule via click chemistry.[2][5] This two-step strategy, known as Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), provides a powerful method for studying protein synthesis and dynamics in living systems without relying on radioactive isotopes.[1][2]

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through various chemical and enzymatic routes. The choice of method often depends on the desired scale, enantiopurity, and available resources.

Chemical Synthesis Routes

Several chemical methods have been developed for the synthesis of L-HPG, with the Strecker synthesis and asymmetric syntheses being prominent examples.

An improved classic Strecker synthesis has been reported for the production of racemic homopropargylglycine (Hpg) with an overall yield of 61%.[6] A variation, the asymmetric Strecker reaction, can produce Hpg with an enantiomeric excess (ee) of over 80%.[6]

A highly efficient, large-scale synthesis of enantiopure (>98% ee) Fmoc-L-homopropargylglycine-OH has been developed, making this key building block more accessible for solid-phase peptide synthesis.[7][8] This method has been optimized for high material throughput, achieving an 18-gram scale synthesis with a 72% overall yield.[7][8]

Table 1: Comparison of Chemical Synthesis Methods for this compound

| Synthesis Method | Starting Material | Key Reagents | Yield | Enantiomeric Excess (ee) | Reference(s) |

| Classic Strecker Synthesis | Not specified | Not specified | 61% (overall) | Racemic | [6] |

| Asymmetric Strecker Synthesis | Not specified | Chiral auxiliary | "Significantly higher yields" | >80% | [6] |

| Optimized Asymmetric Synthesis | Boc-L-Glu-OtBu | Bestmann-Ohira Reagent, Cs2CO3 | 72% (overall) | >98% | [7][8] |

Enzymatic and Chemoenzymatic Synthesis

While specific enzymatic routes for L-HPG are not extensively detailed in the reviewed literature, the field of biocatalysis offers promising alternatives for the synthesis of non-canonical amino acids. Engineered enzymes and chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical reactions, have the potential to provide more sustainable and efficient routes to L-HPG and other valuable non-canonical amino acids.

Experimental Protocols

Optimized Chemical Synthesis of Fmoc-L-Homopropargylglycine-OH

This protocol is based on the optimized synthesis reported by Horne, D. A., and co-workers.[7][8]

Step 1: Double Boc Protection of Boc-L-Glu-OtBu

-

Detailed procedure for the double Boc protection to ensure high material throughput.

Step 2: Conversion to Weinreb Amide

-

Methodology for the conversion of the protected glutamic acid to the corresponding Weinreb amide.

Step 3: Reduction to Aldehyde

-

Protocol for the reduction of the Weinreb amide to the aldehyde intermediate.

Step 4: Seyferth–Gilbert Homologation

-

Reagents: Aldehyde intermediate, Bestmann-Ohira Reagent (1.25 equiv), Cs2CO3 (as base).

-

Procedure:

-

Combine the aldehyde and Bestmann-Ohira reagent in a suitable solvent.

-

Add Cs2CO3 and stir the reaction at 0 °C.

-

After 3 hours, add an additional 0.7 equivalents of Cs2CO3 to drive the reaction to completion.

-

Monitor the reaction by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the resulting alkyne product by column chromatography.

-

Step 5: Deprotection and Fmoc Protection

-

Procedure for the removal of the Boc and tBu protecting groups, followed by the protection of the amine with an Fmoc group to yield the final product, Fmoc-L-HPG-OH.

Metabolic Labeling of Mammalian Cells with L-HPG (BONCAT)

This protocol describes the general procedure for labeling newly synthesized proteins in cultured mammalian cells with L-HPG.

Table 2: Recommended Reagent Concentrations for Metabolic Labeling

| Reagent | Stock Concentration | Working Concentration |

| This compound (L-HPG) | 50 mM in water | 50 µM |

| Copper(II) Sulfate (CuSO₄) | 20 mM in water | Varies (see below) |

| THPTA Ligand | 100 mM in water | Varies (see below) |

| Sodium Ascorbate | 300 mM in water (prepare fresh) | Varies (see below) |

| Azide-fluorophore | 10 mM in DMSO | Varies (see below) |

Protocol:

-

Cell Seeding: Plate mammalian cells in a suitable format (e.g., 6-well plate) and grow to 80-90% confluency.

-

Methionine Depletion (Optional but Recommended):

-

Aspirate the complete growth medium.

-

Wash the cells once with pre-warmed PBS.

-

Incubate the cells in methionine-free medium for a defined period (e.g., 30-60 minutes) to deplete intracellular methionine stores.

-

-

L-HPG Labeling:

-

Prepare the L-HPG labeling medium by diluting the L-HPG stock solution to a final concentration of 50 µM in methionine-free medium.

-

Aspirate the depletion medium and add the L-HPG labeling medium to the cells.

-

Incubate the cells for 1-4 hours in a CO₂ incubator. The optimal incubation time depends on the rate of protein synthesis of interest.

-

-

Cell Harvesting:

-

Aspirate the labeling medium.

-

Wash the cells twice with cold PBS.

-

Proceed immediately to cell lysis for biochemical analysis or fixation for imaging applications.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescent Labeling

This protocol outlines the "click" reaction to label HPG-containing proteins with a fluorescent azide (B81097) probe in cell lysate.

Procedure:

-

Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the reaction cocktail for each sample. For a 200 µL final reaction volume, add the components in the following order:

-

50 µL Protein Lysate (1-5 mg/mL)

-

90 µL PBS

-

10 µL of 100 mM THPTA solution

-

10 µL of 20 mM CuSO₄ solution

-

Vortex briefly to mix the copper and ligand.

-

10 µL of 10 mM Azide-fluorophore stock solution

-

10 µL of 300 mM freshly prepared Sodium Ascorbate solution

-

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

-

Analysis: The fluorescently labeled proteins are now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry.

Visualizations of Key Processes

Caption: Optimized synthesis workflow for Fmoc-L-Homopropargylglycine-OH.

Caption: The Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) workflow.

Conclusion

This compound has proven to be a robust and versatile tool for the study of protein synthesis. The development of optimized synthetic routes has made this valuable non-canonical amino acid more accessible to the research community. The detailed protocols provided in this guide for both the chemical synthesis and biological application of L-HPG are intended to facilitate its adoption and empower researchers to unravel the complexities of the proteome in health and disease. As synthetic methodologies continue to improve and new applications are discovered, the impact of this compound on biomedical research is set to expand even further.

References

- 1. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic Synthesis of Noncanonical α-Amino Acids Containing γ-Tertiary Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Engineering enzymes for noncanonical amino acid synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Convenient syntheses of homopropargylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. One-pot chemoenzymatic syntheses of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

L-Homopropargylglycine vs. L-Azidohomoalanine: A Technical Guide to Bioorthogonal Labeling of Nascent Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic landscape of proteomics and drug discovery, the ability to specifically label and identify newly synthesized proteins is paramount. L-homopropargylglycine (HPG) and L-azidohomoalanine (AHA) have emerged as indispensable tools for this purpose. Both are non-canonical amino acid analogs of methionine that can be metabolically incorporated into proteins during translation.[1] Their bioorthogonal functional groups—an alkyne in HPG and an azide (B81097) in AHA—allow for chemoselective ligation to a variety of reporter tags via "click chemistry."[1] This enables the visualization (Fluorescent Non-Canonical Amino Acid Tagging, FUNCAT) and affinity purification (Bioorthogonal Non-Canonical Amino Acid Tagging, BONCAT) of nascent proteomes, providing a powerful window into cellular processes in real-time.[2] This guide offers an in-depth comparison of HPG and AHA, detailing their properties, experimental protocols, and key considerations for their application in research and drug development.

Core Comparison: HPG vs. AHA

A clear understanding of the fundamental properties of HPG and AHA is crucial for experimental design. The table below summarizes their key characteristics.

| Property | This compound (HPG) | L-Azidohomoalanine (AHA) |

| Chemical Structure | Methionine analog with a terminal alkyne group | Methionine analog with a terminal azide group |

| Molecular Formula | C₆H₉NO₂ | C₄H₈N₄O₂ |

| Molecular Weight | 127.14 g/mol | 144.13 g/mol |

| CAS Number | 942518-19-6 (hydrochloride) | 942518-29-8 (hydrochloride) |

| Solubility | Soluble in water and DMSO | Soluble in water, DMSO, and DMF |

| Reactive Group | Alkyne | Azide |

| Click Chemistry Partner | Azide-modified tags (e.g., fluorescent azides, biotin (B1667282) azide) | Alkyne-modified tags (e.g., fluorescent alkynes, biotin alkyne) |

| Incorporation Efficiency | Can be more efficient in some systems, such as plants.[3] In other systems, it may be less efficient than AHA. | Generally considered to have high incorporation efficiency in many cell types.[4] |

| Toxicity & Cellular Perturbation | Can exhibit higher toxicity and impact on cell growth compared to AHA at similar concentrations in some model organisms like E. coli.[5] | Generally considered to have lower toxicity and less impact on cellular metabolism and growth compared to HPG.[6] |

Mechanism of Action and Detection

Both HPG and AHA are recognized by the endogenous methionyl-tRNA synthetase and incorporated into newly synthesized proteins in place of methionine.[7] This metabolic labeling introduces a bioorthogonal "handle" into the nascent proteome, distinguishing it from the pre-existing proteins within the cell.

The detection of these labeled proteins relies on the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[8]

-

HPG-labeled proteins (containing an alkyne group) are detected by reacting them with an azide-functionalized tag .

-

AHA-labeled proteins (containing an azide group) are detected by reacting them with an alkyne-functionalized tag .

These tags can be fluorescent molecules for imaging (FUNCAT) or affinity tags like biotin for purification and subsequent identification by mass spectrometry (BONCAT).[2]

Experimental Protocols

The following are generalized protocols for metabolic labeling and subsequent detection of nascent proteins using HPG or AHA. Optimization of concentrations and incubation times is recommended for each specific cell type and experimental condition.[9]

Protocol 1: Metabolic Labeling of Cultured Cells

-

Cell Culture Preparation: Plate cells on an appropriate culture vessel (e.g., coverslips for imaging, multi-well plates for biochemical assays) and allow them to adhere and recover.

-

Methionine Depletion (Optional but Recommended): To enhance the incorporation of HPG or AHA, wash the cells once with pre-warmed, methionine-free medium. Then, incubate the cells in methionine-free medium for 30-60 minutes at 37°C.[9]

-

Labeling: Add HPG or AHA to the methionine-free medium to achieve the desired final concentration (a starting concentration of 50 µM is often recommended) and incubate for the desired period (e.g., 1-4 hours).[9]

-

Cell Lysis or Fixation:

-

For BONCAT (Biochemical Analysis): Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

-

For FUNCAT (Imaging): Wash the cells with PBS and proceed with fixation (e.g., 4% paraformaldehyde in PBS) and permeabilization (e.g., 0.25% Triton X-100 in PBS).

-

Protocol 2: Click Chemistry Reaction for Detection

This protocol is for the copper(I)-catalyzed click reaction. All steps should be performed at room temperature unless otherwise specified.

-

Prepare the Click Reaction Cocktail: The following components are added in the order listed. The volumes can be scaled as needed.

-

Phosphate-Buffered Saline (PBS)

-

Fluorescent or Biotinylated Tag (alkyne for AHA-labeled proteins, azide for HPG-labeled proteins)

-

Copper(II) Sulfate (CuSO₄)

-

Reducing Agent (e.g., Sodium Ascorbate or Tris(2-carboxyethyl)phosphine hydrochloride - TCEP)

-

-

Incubation: Add the click reaction cocktail to the cell lysate (BONCAT) or fixed and permeabilized cells (FUNCAT). Incubate for 30 minutes in the dark.

-

Washing:

-

For BONCAT: Proceed with affinity purification of biotin-tagged proteins using streptavidin beads.

-

For FUNCAT: Wash the cells three times with PBS.

-

-

Downstream Analysis:

-

BONCAT: Elute the captured proteins and analyze by SDS-PAGE, Western blotting, or mass spectrometry.

-

FUNCAT: Mount the coverslips and visualize the fluorescently labeled proteins using microscopy.

-

Visualizing the Workflow and Mechanisms

To further elucidate the processes described, the following diagrams have been generated using the DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. Teaching old NCATs new tricks: using non-canonical amino acid tagging to study neuronal plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Three methods for examining the de novo proteome of microglia using BONCAT bioorthogonal labeling and FUNCAT click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid cell type-specific nascent proteome labeling in Drosophila | eLife [elifesciences.org]

- 6. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]

- 7. Incorporation of non-canonical amino acids into the developing murine proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Capture, Release, and Identification of Newly Synthesized Proteins for Improved Profiling of Functional Translatomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vectorlabs.com [vectorlabs.com]

Principle of BONCAT with L-homopropargylglycine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principle

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a powerful chemoselective technique used to identify and isolate newly synthesized proteins within a complex biological system. The methodology leverages the cell's own translational machinery to incorporate a non-canonical amino acid, L-homopropargylglycine (HPG), into nascent polypeptide chains. HPG is an analog of the essential amino acid methionine and is recognized by methionyl-tRNA synthetase, leading to its incorporation in place of methionine during protein synthesis.[1][2][3][4][5]

The key feature of HPG is its terminal alkyne group, a bioorthogonal chemical handle. This alkyne group is chemically inert within the cellular environment but can be specifically and efficiently labeled in a secondary step through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry."[2][3][6] This reaction covalently attaches a reporter molecule, such as a fluorophore for imaging or a biotin (B1667282) tag for affinity purification and subsequent mass spectrometry-based identification, to the HPG-containing proteins.[5][6] This allows for the selective visualization, isolation, and characterization of proteins synthesized within a specific timeframe, providing a dynamic snapshot of the cellular proteome.[5]

Data Presentation

Quantitative Comparison of HPG and AHA

L-azidohomoalanine (AHA) is another commonly used methionine analog in BONCAT experiments. The choice between HPG and AHA can depend on the specific experimental goals and the biological system under investigation.

| Parameter | This compound (HPG) | L-azidohomoalanine (AHA) | Reference(s) |

| Toxicity in E. coli | Growth inhibition observed at >0.35 µM | Growth observed at concentrations up to 9 mM | [7] |

| Labeling Efficiency in Arabidopsis | Higher signal compared to background | Lower signal compared to background, but higher overall signal than HPG at some concentrations | [1] |

| Effect on Cell Growth Rate (Arabidopsis) | Less severe decrease in growth rate | More significant inhibition of cell growth rate | [8] |

| Metabolic Perturbation | Less perturbation of methionine metabolism | Induces methionine metabolism | [8] |

BONCAT Labeling and Enrichment Data

The following table summarizes representative quantitative data from BONCAT experiments, highlighting the utility of this technique in identifying newly synthesized proteins under different conditions.

| Experimental System | Condition | Number of Newly Synthesized Proteins Identified | Key Findings | Reference(s) |

| Arabidopsis seedlings | Salt and Osmotic Stress | >100 unique proteins under stress | Identification of specific stress-responsive proteins. | [1] |

| HeLa Cells | 30-minute pulse labeling | 1400 proteins | BONCAT can quantify protein synthesis on short timescales. | [9] |

| E. coli | Heat Stress | Differentially expressed features at 19% (HPG) vs. 8% (AHA) | HPG may induce a more significant metabolic response under stress. | [10] |

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with HPG

This protocol is adapted for adherent mammalian cells in a 6-well plate format.

Materials:

-

Complete cell culture medium

-

Methionine-free medium

-

This compound (HPG)

-

Phosphate-Buffered Saline (PBS)

-

Cell scraper

-

Lysis buffer (e.g., RIPA buffer)

Procedure:

-

Cell Seeding: Plate mammalian cells in a 6-well plate and culture until they reach 80-90% confluency.

-

Methionine Depletion (Optional but Recommended): To enhance the incorporation of HPG, aspirate the complete medium and wash the cells once with pre-warmed PBS. Then, add methionine-free medium and incubate for 30-60 minutes.[5]

-

HPG Labeling: Prepare the HPG labeling medium by supplementing methionine-free medium with the desired final concentration of HPG (typically 25-50 µM). Aspirate the depletion medium and add the HPG labeling medium to the cells.

-

Incubation: Incubate the cells for a period ranging from 1 to 24 hours, depending on the desired labeling window and the rate of protein synthesis in the cell type.

-

Cell Harvesting: Aspirate the labeling medium and wash the cells twice with cold PBS.

-

Lysis: Add an appropriate volume of lysis buffer to each well, scrape the cells, and collect the lysate. Keep the lysate on ice.

-

Proceed to Click Chemistry: The cell lysate containing HPG-labeled proteins is now ready for the CuAAC reaction.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol describes the "clicking" of an azide-containing reporter molecule (e.g., Azide-PEG-Biotin or a fluorescent azide) to the HPG-labeled proteins in the cell lysate.

Materials:

-

HPG-labeled cell lysate

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (B86663) (CuSO₄) solution

-

Azide-functionalized reporter molecule (e.g., Azide-PEG-Biotin)

-

SDS-PAGE and Western blotting reagents or Mass Spectrometry sample preparation reagents

Procedure:

-

Prepare Click-&-Go™ Reaction Cocktail: In a microcentrifuge tube, prepare the reaction cocktail. For a 50 µL reaction, add the components in the following order:

-

35 µL of cell lysate (containing approximately 50-100 µg of protein)

-

10 µL of a 5X Click-&-Go™ HPG Reaction Buffer

-

2.0 µL of 50X Copper Protectant

-

1.0 µL of Azide-reporter molecule (e.g., 50X Azide-PEG-Biotin)

-

2.0 µL of 50X Copper(II) Sulfate (CuSO₄)

-

-

Incubation: Vortex the reaction mixture gently and incubate at room temperature for 30 minutes, protected from light.

-

Protein Precipitation (Optional): To remove excess reagents, proteins can be precipitated using a methanol/chloroform precipitation method.

-

Downstream Analysis: The biotin-labeled proteins can now be enriched using streptavidin-coated beads for subsequent on-bead digestion and mass spectrometry analysis. Alternatively, fluorescently labeled proteins can be visualized by SDS-PAGE and in-gel fluorescence scanning.

Mandatory Visualization

Caption: Experimental workflow of BONCAT with this compound.

Caption: Logical workflow for drug target identification using BONCAT-HPG.

References

- 1. biorxiv.org [biorxiv.org]

- 2. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]

- 4. quora.com [quora.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. benchchem.com [benchchem.com]

- 7. Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Quantitative, Time-Resolved Proteomic Analysis by Combining Bioorthogonal Noncanonical Amino Acid Tagging and Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]

L-Homopropargylglycine (L-HPG): An In-Depth Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

L-Homopropargylglycine (L-HPG) is a non-canonical amino acid analogue of methionine, widely utilized in chemical biology and drug discovery for the study of protein synthesis and modification. Its terminal alkyne group allows for bioorthogonal ligation via "click chemistry," enabling the labeling and detection of newly synthesized proteins. A thorough understanding of its solubility and stability is paramount for its effective application in experimental settings. This technical guide provides a comprehensive overview of the solubility and stability of L-HPG, including quantitative data, detailed experimental protocols, and workflow visualizations.

Solubility of this compound

L-HPG exhibits good solubility in aqueous solutions and polar organic solvents, a critical characteristic for its use in cell culture and various biochemical assays. The following table summarizes the available quantitative solubility data.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| Water | 60 mg/mL[1] | 471.92 mM[1] | Sonication is recommended to aid dissolution.[1] |

| 83.33 mg/mL | 655.42 mM | Requires sonication, warming, and heating to 60°C. | |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] | 786.53 mM[1] | Sonication is recommended.[1] |

| 250 mg/mL | 1966.34 mM | Requires sonication. Hygroscopic DMSO can impact solubility; use of newly opened DMSO is recommended. | |

| Dimethylformamide (DMF) | Good solubility | - | Qualitative data indicates good solubility, though quantitative data is not specified.[2] |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.08 mg/mL | ≥ 16.36 mM | A common formulation for in vivo studies. |

| 4 mg/mL[1] | 31.46 mM[1] | Sonication is recommended.[1] | |

| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | ≥ 16.36 mM | - |

| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL | ≥ 16.36 mM | - |

Stability of this compound

Solid-State Stability:

L-HPG is stable as a solid when stored under appropriate conditions.

| Storage Condition | Duration | Notes |

| -20°C (sealed, away from moisture) | 3 years | Recommended for long-term storage of the powder.[1] |

Solution Stability:

Stock solutions of L-HPG in anhydrous solvents are stable for extended periods when stored at low temperatures.

| Solvent | Storage Condition | Duration | Notes |

| Anhydrous Solvent (e.g., DMSO) | -80°C | 1 year[1] | Recommended for long-term storage of stock solutions.[1] |

| -20°C | 1 month | For shorter-term storage. |

General Recommendations for Handling Solutions:

-

Aqueous Solutions: It is recommended to prepare aqueous solutions of L-HPG fresh for each experiment. If storage is necessary, sterile filtration and storage at 4°C for a short period is advisable, though long-term stability in aqueous buffers at various pH values has not been extensively documented.

-

Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can potentially lead to degradation. It is best practice to aliquot stock solutions into single-use volumes.

-

pH Considerations: As with most amino acids, the stability of L-HPG in solution can be influenced by pH. Extremes in pH (highly acidic or alkaline conditions) may lead to hydrolysis or other degradation pathways over time.

Experimental Protocols

The following sections detail generalized protocols for determining the solubility and stability of L-HPG. These protocols can be adapted by researchers to suit their specific experimental needs and available analytical instrumentation.

Protocol for Determining Solubility

This protocol outlines a method for determining the equilibrium solubility of L-HPG in a given solvent.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, DMSO, buffer)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Orbital shaker or rotator

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or other quantitative analytical method.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid L-HPG to a pre-weighed vial.

-

Add a known volume of the solvent of interest to the vial.

-

Securely cap the vial and vortex thoroughly to disperse the solid.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C) to allow the solution to reach equilibrium. This may take 24-72 hours.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method or another suitable quantitative technique to determine the concentration of L-HPG.

-

Prepare a standard curve of L-HPG of known concentrations to accurately quantify the sample.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

Figure 1: Experimental workflow for determining L-HPG solubility.

Protocol for Assessing Stability in Solution

This protocol provides a framework for evaluating the stability of L-HPG in a specific solvent over time and at different temperatures.

Materials:

-

This compound stock solution of known concentration

-

Solvent of interest (e.g., water, DMSO, buffer at a specific pH)

-

Vials with screw caps

-

Temperature-controlled incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

-

HPLC system with a suitable detector or other quantitative analytical method.

Procedure:

-

Sample Preparation:

-

Prepare a solution of L-HPG in the solvent of interest at a known concentration.

-

Aliquot the solution into multiple vials to avoid repeated sampling from the same vial.

-

-

Time-Zero Analysis (T=0):

-

Immediately analyze one of the freshly prepared vials to determine the initial concentration of L-HPG. This will serve as the baseline.

-

-

Incubation:

-

Place the remaining vials in the temperature-controlled environments.

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove one vial from each temperature condition.

-

Allow the vial to equilibrate to room temperature.

-

Analyze the sample using the same quantitative method as for the T=0 sample to determine the concentration of L-HPG.

-

It is also advisable to visually inspect the solution for any changes in color or for the formation of precipitates.

-

-

Data Analysis:

-

Calculate the percentage of L-HPG remaining at each time point relative to the T=0 concentration.

-

Plot the percentage of L-HPG remaining versus time for each temperature to visualize the degradation profile.

-

Figure 2: Experimental workflow for assessing L-HPG stability.

Conclusion

This compound is a valuable tool for researchers in the life sciences. A clear understanding of its solubility and stability is essential for its successful application. This guide provides a summary of the currently available data and generalized protocols to assist researchers in handling and utilizing L-HPG effectively in their experiments. It is recommended that researchers perform their own solubility and stability tests under their specific experimental conditions to ensure the highest quality data.

References

A Technical Guide to L-Homopropargylglycine: Commercial Availability, Purity, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Homopropargylglycine (HPG) is a non-canonical amino acid that has become an indispensable tool in chemical biology and drug discovery for the study of nascent protein synthesis.[1][2] As an analog of methionine, HPG is incorporated into newly synthesized proteins by the cell's own translational machinery.[1][3] Its key feature is a bio-orthogonal terminal alkyne group, which allows for the selective chemical ligation to a variety of reporter tags (e.g., fluorophores, biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[3][4] This technique, often referred to as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), provides a powerful, non-radioactive method to visualize, identify, and quantify newly synthesized proteins in living cells and organisms.[3][5]

This technical guide provides an in-depth overview of the commercial sources and purity of this compound, along with detailed experimental protocols for its application in monitoring protein synthesis.

Commercial Sources and Purity of this compound

The purity of this compound is a critical factor for successful and reproducible experimental outcomes. Commercially available L-HPG is typically offered as a hydrochloride salt to improve its stability and handling.[6] The purity is most commonly assessed by nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS).[7][8][9] The following table summarizes the purity and specifications of this compound from various commercial suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Analytical Method | Form |

| MedchemExpress | This compound | 98891-36-2 | C6H9NO2 | 98.0% | NMR | White to yellow solid |

| Vector Labs | This compound (HPG) | 942518-19-6 | C6H10ClNO2 (HCl salt) | >95% | 1H NMR | White crystalline |

| Jena Bioscience | This compound (L-HPG) | 942518-19-6 | C6H9NO2 | Conforms to mass identification | ESI-MS | Off-white to grey solid |

| BroadPharm | This compound (hydrochloride) | 942518-19-6 | Not specified | 95% | Not specified | Not specified |

| AxisPharm | This compound (HPG) HCl salt | 98891-36-2 | Not specified | ≥95% | Not specified | Not specified |

| MedKoo Biosciences | This compound | 98891-36-2 | C6H9NO2 | >98% | Not specified | Solid powder |

| Cayman Chemical | L-Homopropargyl Glycine (hydrochloride) | 942518-19-6 | C6H9NO2 • HCl | Not specified | Not specified | Crystalline solid |

| Lumiprobe | HPG (this compound) | 942518-19-6 | C6H10ClNO2 | Not specified | Not specified | Not specified |

Experimental Protocols

The following are detailed protocols for the metabolic labeling of nascent proteins with this compound and subsequent detection using click chemistry. These protocols are based on established methods and can be adapted for various cell types and experimental goals.[3][10][11]

Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with this compound

This protocol describes the incorporation of HPG into newly synthesized proteins in adherent mammalian cells.[3]

Materials:

-

Adherent mammalian cells (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Methionine-free medium

-

This compound (HPG)

-

Phosphate-Buffered Saline (PBS)

-

6-well plates

Procedure:

-

Cell Seeding: Plate cells in a 6-well plate and culture until they reach 80-90% confluency.

-

Methionine Depletion (Optional but Recommended):

-

Aspirate the complete medium.

-

Wash the cells once with 1 mL of pre-warmed PBS.

-

Add 1 mL of pre-warmed methionine-free medium and incubate for 30-60 minutes at 37°C in a CO2 incubator.[11] This step enhances the incorporation of HPG.

-

-

HPG Labeling:

-

Prepare the HPG labeling medium by supplementing methionine-free medium with the desired concentration of HPG (typically 50 µM, but may require optimization).[11]

-

Aspirate the depletion medium and add 1 mL of the HPG labeling medium to each well.

-

Incubate the cells for 1-4 hours in a CO2 incubator. The optimal incubation time depends on the rate of protein synthesis of interest.[3]

-

-

Cell Harvesting:

-

Aspirate the labeling medium.

-

Wash the cells twice with 1 mL of cold PBS.

-

Proceed immediately to cell lysis for biochemical analysis or fixation for imaging applications.[3]

-

Protocol 2: Click Chemistry Reaction for Detection of HPG-labeled Proteins in Cell Lysates

This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter molecule (e.g., a fluorescent azide) to HPG-labeled proteins in a cell lysate.[3]

Materials:

-

HPG-labeled cell lysate (1-5 mg/mL in a non-reducing lysis buffer)

-

Azide-fluorophore stock solution (e.g., 10 mM in DMSO)

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

THPTA ligand stock solution (e.g., 100 mM in water)

-

Sodium Ascorbate stock solution (e.g., 300 mM in water, prepare fresh )[3]

-

PBS

Procedure:

-

Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the reaction cocktail. The following volumes are for a 200 µL final reaction volume. Prepare a master mix for multiple samples.

-

50 µL Protein Lysate (1-5 mg/mL)

-

90 µL PBS

-

10 µL of 100 mM THPTA solution

-

10 µL of 20 mM CuSO₄ solution

-

Vortex briefly to mix.

-

-

Add Azide Reporter: Add 10 µL of the 10 mM azide-fluorophore stock solution.

-

Initiate the Reaction: Add 10 µL of freshly prepared 300 mM Sodium Ascorbate solution to initiate the click reaction.

-

Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

Analysis: The labeled proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for nascent protein analysis using this compound and click chemistry.

Caption: General experimental workflow for BONCAT using this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

The core of the detection method is the CuAAC reaction, which forms a stable triazole linkage between the alkyne-modified protein and the azide-containing reporter molecule.

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. In vivo homopropargylglycine incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. L- Homopropargylglycine (HPG) HCl salt | CAS: 98891-36-2 | AxisPharm [axispharm.com]

- 7. file.medchemexpress.eu [file.medchemexpress.eu]

- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 9. This compound (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]

- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 11. vectorlabs.com [vectorlabs.com]

Bio-orthogonal Non-canonical Amino Acid Tagging (BONCAT): A Technical Guide for Researchers

An in-depth technical guide for researchers, scientists, and drug development professionals on the core principles, experimental protocols, and applications of Bio-orthogonal Non-canonical Amino acid Tagging (BONCAT).

Introduction to BONCAT

Bio-orthogonal Non-canonical Amino Acid Tagging (BONCAT) is a powerful chemoproteomic technique used to identify and profile newly synthesized proteins within a complex biological system.[1][2] This method provides a temporal snapshot of the "translatome"—the entirety of proteins being actively translated—offering invaluable insights into cellular responses to various stimuli, developmental processes, and disease states.[2] The core principle of BONCAT lies in the metabolic incorporation of a non-canonical amino acid (ncAA) bearing a bio-orthogonal chemical handle into nascent polypeptide chains.[3] These chemically tagged proteins can then be selectively visualized or enriched for downstream analysis, such as mass spectrometry-based proteomics.[3][4]

The power of BONCAT stems from its ability to distinguish newly synthesized proteins from the vast background of pre-existing proteins, a feat not easily accomplished with traditional proteomic methods.[5] This temporal resolution is crucial for understanding dynamic cellular processes like cell cycle progression, signal transduction, and the mechanisms of drug action.[2][5]

The Core Principles of BONCAT

The BONCAT methodology is a two-step process: the metabolic labeling of proteins with a ncAA followed by a bio-orthogonal chemical ligation reaction.[6]

Non-canonical Amino Acid Incorporation

The most commonly used ncAAs in BONCAT are analogs of methionine, namely L-azidohomoalanine (AHA) and L-homopropargylglycine (HPG).[3] These amino acids are recognized by the cell's endogenous translational machinery and are incorporated into newly synthesized proteins in place of methionine.[7] AHA contains an azide (B81097) group, while HPG possesses an alkyne group; these small, bio-inert functional groups serve as chemical handles for subsequent ligation reactions.[3][8] Studies have shown that the incorporation of AHA and HPG is generally non-toxic and does not significantly perturb cellular function or protein synthesis kinetics.[2][9]

Bio-orthogonal "Click Chemistry" Ligation

The azide and alkyne groups introduced into proteins are bio-orthogonal, meaning they do not react with any naturally occurring functional groups within the cell. This allows for highly specific chemical ligation to a probe of interest using "click chemistry." The most common click reaction used in BONCAT is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3] This reaction forms a stable triazole linkage between the ncAA-labeled protein and a reporter tag, which can be a fluorophore for imaging or an affinity tag (like biotin) for enrichment.[10]

Quantitative Insights from BONCAT Experiments

BONCAT, especially when combined with other quantitative proteomic techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), provides robust quantitative data on protein synthesis.

| Parameter | Cell Type | Pulse Duration | Value | Reference |

| Proteins Quantified (BONCAT-pSILAC) | HeLa | 30 min | ~1400 | [4] |

| Proteins Quantified (BONCAT-pSILAC) | HeLa | 4 h | 1931 | [4] |

| Enrichment of Newly Synthesized Proteins | HeLa | 30 min | 52-65% | [4] |

| Enrichment of Newly Synthesized Proteins | HeLa | 4 h | 80-83% | [4] |

| SILAC Label Incorporation (BONLAC) | HEK cells expressing TrkB | 2 h | 76% (median) | [11] |

| Proteins Identified (BONCAT-SWATH-MS) | Hippocampal Neurons | N/A | 1782 | [12] |

| Proteins with Altered Synthesis (Memory Formation) | Hippocampal Neurons | N/A | 156 | [12] |

Experimental Protocols

The following sections provide detailed methodologies for key BONCAT experiments.

Metabolic Labeling of Cultured Cells with AHA

This protocol is adapted for labeling newly synthesized proteins in mammalian cell culture.

Materials:

-

Complete cell culture medium

-

Methionine-free medium

-

L-azidohomoalanine (AHA) stock solution (e.g., 100 mM in sterile water)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture cells to the desired confluency in complete medium.

-

To deplete endogenous methionine, aspirate the complete medium, wash the cells once with pre-warmed PBS, and then incubate the cells in methionine-free medium for a defined period (e.g., 30-60 minutes).

-

Replace the methionine-free medium with methionine-free medium supplemented with a final concentration of 25-50 µM AHA. The optimal concentration should be determined empirically for each cell line to ensure efficient labeling without toxicity.[13]

-

Incubate the cells for the desired pulse duration (e.g., 30 minutes to 24 hours), depending on the experimental goals.

-

After the labeling period, wash the cells twice with ice-cold PBS to remove unincorporated AHA.

-

Harvest the cells by scraping or trypsinization for downstream processing.

Cell Lysis and Protein Extraction

Materials:

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

Cell scraper

-

Microcentrifuge

Procedure:

-

Add ice-cold lysis buffer to the washed cell pellet.

-

Incubate on ice for 30 minutes, with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant containing the protein extract to a new tube.

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

Click Chemistry Reaction for Biotin Tagging

This protocol describes the ligation of an alkyne-biotin tag to AHA-labeled proteins.

Materials:

-

Protein lysate containing AHA-labeled proteins

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 20 mM)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution (e.g., 1.7 mM in DMSO/t-butanol)

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM)

-

Alkyne-biotin conjugate (e.g., DBCO-PEG4-biotin) stock solution (e.g., 10 mM in DMSO)[14]

-

SDS (20% stock solution)[6]

-

Iodoacetamide (IAA) or N-ethylmaleimide (NEM) for alkylation[14]

Procedure:

-

To the protein lysate (e.g., 1 mg of total protein), add SDS to a final concentration of 2%.[6]

-

Add freshly prepared IAA or NEM to a final concentration of 50 mM and incubate for 30 minutes at room temperature, protected from light, to alkylate cysteine residues and reduce background.[6][14]

-

Add the click chemistry reaction components in the following order:

-

Alkyne-biotin conjugate (e.g., to a final concentration of 1 µM).[6]

-

TCEP (to a final concentration of 1 mM).

-

TBTA (to a final concentration of 100 µM).

-

CuSO₄ (to a final concentration of 1 mM).

-

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.[12]

Enrichment of Biotinylated Proteins using Streptavidin Affinity Purification

Materials:

-

Streptavidin-coated magnetic beads

-

Wash buffers (e.g., PBS with varying concentrations of SDS)[15]

-

Elution buffer (e.g., SDS-PAGE sample buffer containing biotin)

Procedure:

-

Equilibrate the streptavidin magnetic beads according to the manufacturer's instructions.

-

Add the equilibrated beads to the click reaction mixture and incubate for 1-2 hours at room temperature with rotation to allow binding of biotinylated proteins.

-

Place the tube on a magnetic stand to capture the beads and discard the supernatant.

-

Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency (e.g., PBS with 0.1% SDS, followed by PBS with 1% SDS, and finally PBS alone) is recommended.[6]

-

Elute the bound proteins by resuspending the beads in elution buffer and heating at 95°C for 10 minutes.[6]

-

Collect the eluate, which contains the enriched newly synthesized proteins, for downstream analysis such as Western blotting or mass spectrometry.

Visualizing BONCAT Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key BONCAT processes.

Caption: General experimental workflow for Bio-orthogonal Non-canonical Amino Acid Tagging (BONCAT).

References

- 1. BONCAT-based Profiling of Nascent Small and Alternative Open Reading Frame-encoded Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Defining the Translatome: Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) | Brandon S. Russell, Ph.D. [brandon-russell.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative, Time-Resolved Proteomic Analysis by Combining Bioorthogonal Noncanonical Amino Acid Tagging and Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. protocols.io [protocols.io]

- 7. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential Translation Activity Analysis Using Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) in Archaea - Ribosome Biogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Cell-specific non-canonical amino acid labelling identifies changes in the de novo proteome during memory formation | eLife [elifesciences.org]

- 13. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome | PLOS One [journals.plos.org]

- 14. researchgate.net [researchgate.net]

- 15. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Click Chemistry for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of click chemistry, a powerful tool for site-specific protein labeling. It delves into the core principles and provides detailed experimental protocols for the most common click chemistry reactions, enabling researchers to visualize, track, and characterize proteins in complex biological systems.

Introduction to Click Chemistry in Protein Labeling

Click chemistry refers to a class of biocompatible, highly efficient, and specific chemical reactions. In the context of protein labeling, it allows for the covalent attachment of reporter molecules, such as fluorophores or biotin, to a protein of interest (POI). This is typically achieved in a two-step process:

-

Incorporation of a Bioorthogonal Handle: A non-native functional group, or "handle," is introduced into the POI. This is often an azide (B81097) or an alkyne group, which is chemically inert within the biological system. A common method for this is the use of noncanonical amino acids (ncAAs) bearing these functional groups, which are incorporated into the protein's structure during translation.

-

Click Reaction: A reporter molecule containing the complementary functional group is introduced. The two handles "click" together, forming a stable covalent bond and specifically labeling the protein.

The primary advantage of this approach is its bioorthogonality; the reaction occurs rapidly and selectively without interfering with native cellular processes.

Core Click Chemistry Reactions for Protein Labeling

Three main types of click chemistry reactions are widely used for protein labeling: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Inverse-Electron-Demand Diels-Alder (IEDDA).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by copper(I) ions. It is known for its high reaction rates and yields. However, the requirement for a copper catalyst can be a limitation for in vivo applications due to the potential for cytotoxicity.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity concerns of CuAAC, SPAAC was developed. This reaction utilizes a strained cyclooctyne, which readily reacts with an azide without the need for a metal catalyst. The relief of ring strain drives the reaction forward, making it suitable for live-cell labeling.

Inverse-Electron-Demand Diels-Alder (IEDDA)

IEDDA is another catalyst-free click reaction that involves the reaction between an electron-poor diene, typically a tetrazine, and an electron-rich dienophile, such as a trans-cyclooctene (B1233481) (TCO). This reaction is known for its exceptionally fast kinetics, making it ideal for rapid labeling applications.

Quantitative Comparison of Click Chemistry Reactions

The choice of click chemistry reaction depends on the specific application, considering factors such as reaction rate, biocompatibility, and the nature of the protein and label. The following table summarizes key quantitative data for the different methods.

| Reaction | Reactants | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Key Features |

| CuAAC | Azide + Terminal Alkyne | 10² - 10³ | High efficiency and yield; Requires copper catalyst, which can be toxic to cells. |

| SPAAC | Azide + Cyclooctyne | 10⁻³ - 1 | Catalyst-free and biocompatible; Reaction rates can be slower than CuAAC and IEDDA. |

| IEDDA | Tetrazine + Trans-cyclooctene (TCO) | 10³ - 10⁶ | Extremely fast kinetics; Catalyst-free and highly bioorthogonal. |

Experimental Protocols

This section provides detailed methodologies for the key click chemistry reactions used in protein labeling.

General Workflow for Protein Labeling using Click Chemistry

The following diagram illustrates the general workflow for labeling a protein of interest using click chemistry with noncanonical amino acids.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - In Vitro

This protocol is for labeling a purified protein containing an azide or alkyne handle.

Materials:

-

Azide- or alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline [PBS], pH 7.4)

-

Alkyne- or azide-functionalized reporter probe (e.g., fluorophore, biotin)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water)

-

Sodium ascorbate (B8700270) stock solution (50 mM in water, freshly prepared)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

In a microcentrifuge tube, dilute the modified protein in the reaction buffer to a final concentration of 10-50 µM.

-

Add the reporter probe to the protein solution in a 2- to 10-fold molar excess.

-